7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic organic compound with the molecular formula C12H13N It is a derivative of indole, a significant structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine hydrochloride with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Indole: The parent compound of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, widely studied for its biological activities.
Tryptophan: An amino acid containing an indole ring, essential for protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its methyl group and tetrahydrocyclopenta ring system differentiate it from other indole derivatives, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPVKGRMUCWWSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406384 |
Source
|
Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-93-4 |
Source
|
Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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